Hydroxyde de 1-butyl-3-méthylimidazolium

Vue d'ensemble

Description

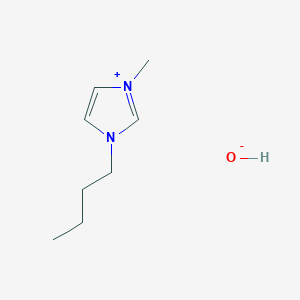

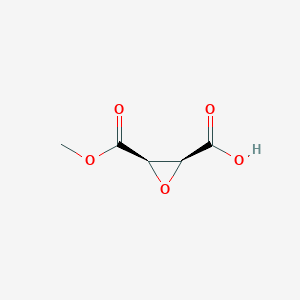

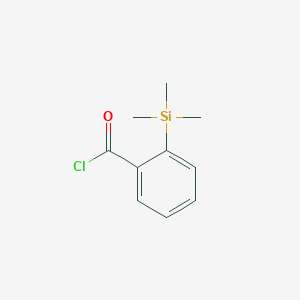

1-Butyl-3-methylimidazolium hydroxide is an ionic liquid that has garnered significant attention due to its unique properties and versatile applications. It is a type of basic ionic liquid, characterized by its ability to act as both a solvent and a catalyst in various chemical reactions. The compound is composed of a 1-butyl-3-methylimidazolium cation and a hydroxide anion, which contribute to its high thermal stability, low volatility, and strong basicity .

Applications De Recherche Scientifique

1-Butyl-3-methylimidazolium hydroxide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 1-Butyl-3-methylimidazolium hydroxide ([Bmim]OH) is the carbene ring (C2) in its own aggregations . The compound forms O–H···C hydrogen bonds with the carbon atom of the carbene ring .

Mode of Action

[Bmim]OH interacts with its targets through hydrogen bonding and hydrogen transfer . The compound forms O–H···C hydrogen bonds between most hydroxyl protons and the carbon atom of the carbene ring . Furthermore, it undergoes a proton transfer process from the hydroxyl of β-conformer to the carbene ring, which is energetically favorable .

Biochemical Pathways

[Bmim]OH is involved in various biochemical pathways, including hydroxymethylation, acylation, and oxygen heterocycle reactions . It acts as a catalyst in these reactions, facilitating the transformation of reactants into products .

Pharmacokinetics

Itsthermal stability is known to be influenced by the basicity of the anion . The compound’s bioavailability would be affected by its solubility in biological fluids, which is yet to be determined.

Result of Action

The action of [Bmim]OH results in the formation of 1-alkyl imidazoles through a nucleophilic substitution S N 2 mechanism . This process involves the reaction of the IL anion with alkyl moieties in the [Bmim]OH cation .

Action Environment

The action, efficacy, and stability of [Bmim]OH are influenced by environmental factors such as temperature . Prolonged treatment at elevated temperatures can cause the partial degradation of [Bmim]OH . This leads to a decrease in the decomposition temperature, a change in the shape of the thermogravimetric curves, and the formation of carbon residue during pyrolysis .

Analyse Biochimique

Biochemical Properties

The structure, hydrogen bonding, and hydrogen transfer of 1-Butyl-3-methylimidazolium hydroxide have been investigated using density functional theory . It forms O–H···C hydrogen bonds between most hydroxyl protons and the carbon atom of the carbene ring in its aggregations . The proton transfer process in its dimer and trimer conformation is energetically favorable .

Molecular Mechanism

The molecular mechanism of 1-Butyl-3-methylimidazolium hydroxide involves its structure, hydrogen bonding, and hydrogen transfer . The reaction pathway for proton transfer from hydroxyl of β-conformer to carbene ring has been investigated .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium hydroxide can be synthesized through the reaction of 1-butyl-3-methylimidazole with hydrogen peroxide. The reaction proceeds under alkaline conditions, where the product undergoes an oxidation reaction to form 1-butyl-3-methylimidazolium hydroxide .

Industrial Production Methods: In industrial settings, the production of 1-butyl-3-methylimidazolium hydroxide often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes the careful addition of hydrogen peroxide to the imidazole compound, followed by purification steps to isolate the desired ionic liquid .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butyl-3-methylimidazolium hydroxide undergoes various chemical reactions, including:

Oxidation: The hydroxide anion can participate in oxidation reactions, converting substrates into their oxidized forms.

Reduction: Although less common, the compound can also act as a reducing agent under specific conditions.

Substitution: The imidazolium cation can undergo nucleophilic substitution reactions, where the hydroxide anion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Hydrogen peroxide is often used as an oxidizing agent.

Substitution Reactions: Various nucleophiles, such as halides or alkoxides, can be used to replace the hydroxide anion.

Major Products:

Oxidation: The major products include oxidized organic compounds, such as alcohols and ketones.

Substitution: The products depend on the nucleophile used, resulting in compounds like alkyl halides or ethers.

Comparaison Avec Des Composés Similaires

- 1-Butyl-3-methylimidazolium chloride

- 1-Butyl-3-methylimidazolium acetate

- 1-Butyl-3-methylimidazolium nitrate

Comparison: 1-Butyl-3-methylimidazolium hydroxide is unique due to its strong basicity and ability to act as both a solvent and a catalyst. Compared to its chloride, acetate, and nitrate counterparts, the hydroxide variant is more effective in promoting base-catalyzed reactions and has a higher thermal stability .

Propriétés

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.H2O/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOAIZOIDUQOFA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) primarily known for in the context of chemical research?

A1: [bmIm]OH is primarily recognized for its role as a catalyst in various organic reactions. [, , , , ]

Q2: What types of reactions has [bmIm]OH been shown to catalyze effectively?

A2: Research indicates that [bmIm]OH demonstrates high catalytic efficiency in a variety of reactions, including:

- Knoevenagel Condensation: [bmIm]OH facilitates the condensation of aromatic aldehydes and ketones with active methylene compounds, offering a simple, efficient, and green approach. [, , ] This reaction is particularly noteworthy for its use in synthesizing a wide range of aliphatic and aromatic aldehydes and ketones. []

- Michael Addition: [bmIm]OH catalyzes the Michael addition of acetylacetone to methyl vinyl ketone. Theoretical studies reveal that both the cation and anion of [bmIm]OH play crucial roles in this reaction, enhancing the nucleophilic and electrophilic abilities of the reactants, respectively. []

- Cycloaddition of Carbon Dioxide: [bmIm]OH, particularly when grafted onto silica gel, acts as an effective heterogeneous catalyst for synthesizing propylene carbonate via carbon dioxide cycloaddition with propylene oxide. [, ]

- Other Reactions: [bmIm]OH has also demonstrated catalytic activity in reactions like Mannich reactions, [, ] synthesis of coumarin derivatives, [] biodiesel production from various oils, [, ] and dehydration of carbohydrates like fructose to produce 5-hydroxymethylfurfural (5-HMF), a platform chemical for biofuels. [, ]

Q3: What are the advantages of using [bmIm]OH as a catalyst compared to traditional catalysts in these reactions?

A3: [bmIm]OH presents several advantages over conventional catalysts:

- Green Chemistry: It promotes reactions under mild, solvent-free conditions, aligning with green chemistry principles. [, , , , ]

- High Efficiency: It often results in high yields and significantly reduces reaction times. [, , , ]

- Recyclability: [bmIm]OH can be recovered and reused multiple times without a significant loss in catalytic activity, making it a cost-effective and sustainable choice. [, , , ]

Q4: Can you elaborate on the use of [bmIm]OH in green chemistry, particularly its role in the synthesis of 5-hydroxymethylfurfural (5-HMF)?

A4: [bmIm]OH plays a key role in the green synthesis of 5-HMF, a versatile platform chemical obtained from renewable carbohydrate sources like fructose and glucose. [] Traditionally, 5-HMF production involved harsh conditions and environmentally detrimental catalysts. [bmIm]OH, used as a catalyst in a solvent like DMSO, facilitates 5-HMF synthesis with high yields under milder conditions, reducing the environmental footprint. [, ] Additionally, its ability to catalyze the dehydration of other carbohydrates like cellobiose and microcrystalline cellulose broadens its application in biofuel production from various renewable feedstocks. []

Q5: Are there any specific examples of how the structure of [bmIm]OH contributes to its catalytic activity?

A5: Yes, studies on the Michael addition reaction mechanism [] provide insight into how the structure of [bmIm]OH contributes to its catalytic activity:

Q6: What is the molecular formula and molecular weight of [bmIm]OH?

A6: The molecular formula of [bmIm]OH is C8H16N2O, and its molecular weight is 156.23 g/mol.

Q7: What spectroscopic techniques are typically used to characterize [bmIm]OH?

A7: [bmIm]OH is often characterized using techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermogravimetric Analysis (TGA). FTIR helps identify functional groups, NMR provides structural information, and TGA analyzes thermal stability. [, ]

Q8: Are there strategies to enhance the stability or performance of [bmIm]OH?

A9: Researchers have explored methods like immobilizing [bmIm]OH on solid supports like silica gel to create heterogeneous catalysts. [, ] This approach aims to improve stability, facilitate easy separation, and enable recycling. Additionally, optimizing reaction conditions, such as temperature and time, can help maintain its catalytic activity during reactions.

Q9: Has computational chemistry been used to study [bmIm]OH and its reactions?

A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of reactions catalyzed by [bmIm]OH, such as the Michael addition of acetylacetone to methyl vinyl ketone. [] These studies provide insights into transition states, intermediates, and the roles of the cation and anion in the catalytic process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

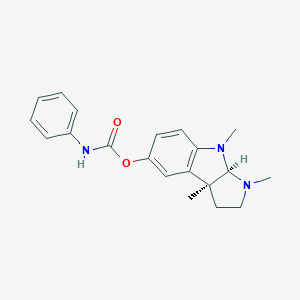

![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)

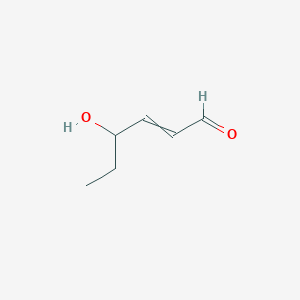

![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)